1,4-Hexadiene

Overview

Description

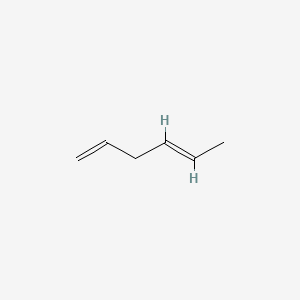

1,4-Hexadiene is an organic compound with the molecular formula C6H10 . It is a colorless liquid with a distinct odor and is characterized by the presence of two double bonds located at the first and fourth positions of the carbon chain. This structure classifies it as a diene, specifically a conjugated diene, which makes it highly reactive in various chemical reactions.

Mechanism of Action

Target of Action

1,4-Hexadiene is a simple organic compound with the formula C6H10. It is primarily involved in chemical reactions as a monomer or a reactive intermediate . The primary targets of this compound are other organic compounds that can undergo addition reactions with it.

Mode of Action

This compound is known to participate in electrophilic addition reactions, specifically 1,2-addition and 1,4-addition . In these reactions, an electrophile (such as a halogen or a hydrogen halide) adds to the conjugated diene system of this compound. The addition can occur at two neighboring carbon atoms (1,2-addition) or at carbon atoms separated by two additional carbon atoms (1,4-addition) .

Biochemical Pathways

It is known to participate in the diels-alder reaction, a [4+2] cycloaddition that results in the formation of a six-membered ring . This reaction is a key step in many synthetic pathways in organic chemistry.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through addition reactions. These reactions can lead to a wide variety of products, depending on the specific reactants and conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature can affect the rate of reaction and the ratio of 1,2- to 1,4-addition products . Additionally, the presence of other substances can influence the reaction pathway. For example, certain catalysts can promote the Diels-Alder reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Hexadiene can be synthesized through several methods, including:

Diels-Alder Reaction: This method involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. For example, the reaction between butadiene and ethylene can produce this compound.

Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated alkanes. For instance, the dehydrohalogenation of 1,4-dibromohexane can yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of hexane. This process involves the removal of hydrogen atoms from hexane in the presence of a catalyst, typically a metal such as platinum or palladium, under high temperatures and pressures.

Chemical Reactions Analysis

1,4-Hexadiene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Hydrogenation: The compound can be hydrogenated to form hexane. This reaction typically requires a metal catalyst such as palladium or platinum.

Polymerization: this compound can undergo polymerization to form polyenes, which are used in the production of synthetic rubber and other polymers.

Addition Reactions: It can react with halogens (e.g., chlorine, bromine) to form dihalides. For example, the addition of bromine to this compound results in the formation of 1,4-dibromohexane.

Scientific Research Applications

1,4-Hexadiene has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of synthetic rubber, adhesives, and coatings. Its polymerization properties make it a key component in the manufacture of various industrial products.

Comparison with Similar Compounds

1,4-Hexadiene can be compared with other dienes such as:

1,3-Butadiene: Unlike this compound, 1,3-butadiene has its double bonds at the first and third positions. This difference in structure affects its reactivity and applications.

1,5-Hexadiene: This compound has its double bonds at the first and fifth positions, making it an isolated diene rather than a conjugated one like this compound. This structural difference influences its chemical behavior and reactivity.

2,4-Hexadiene: This diene has its double bonds at the second and fourth positions, making it a conjugated diene similar to this compound. the position of the double bonds can lead to different reactivity and applications.

Properties

IUPAC Name |

(4E)-hexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859500 | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 760 mm Hg | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-21 °C, -6 °F (-21 °C) (CLOSED CUP) | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ether, ethanol, and benzene | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7000 @ 20 °C/4 °C | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.8 (AIR= 1) | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

172.0 [mmHg], 172.6 mm Hg @ 25 °C | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

592-45-0, 7319-00-8, 7318-67-4 | |

| Record name | 1,4-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-HEXADIENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17304456C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,4-hexadiene is C6H10. Its molecular weight is 82.14 g/mol.

A: Yes, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize the structure and microstructural changes of this compound and its polymers. [, , , , , ]

A: this compound is a valuable comonomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) terpolymers, known for their ozone resistance and flexibility. [, , , ]

A: Yes, this compound is incorporated into various copolymers, including those with ethylene, propylene, styrene, α-methylstyrene, and isobutylene, influencing their properties like flexibility, ozone resistance, and thermal stability. [, , , , ]

A: In EPDM, the presence of this compound introduces unsaturation sites, allowing for sulfur vulcanization, which enhances the material's strength and elasticity. [, , ]

A: Yes, this compound can be synthesized via the codimerization of 1,3-butadiene and ethylene using catalysts based on transition metals like rhodium, nickel, and palladium. [, , ]

A: Factors like catalyst composition, reaction temperature, pressure, and the presence of Lewis acids or tertiary phosphines can impact the selectivity towards specific isomers of this compound. [, , ]

A: Researchers have explored various catalyst systems, including rhodium catalysts with polyethylene glycol 1000 (PEG1000)–water solvent systems, palladium salts with Lewis acids and tertiary phosphines, and nickel-based catalysts. [, , ]

A: Computational techniques, particularly Density Functional Theory (DFT), help analyze the geometries and energies of intermediates and transition states involved in reactions of this compound and its derivatives. []

ANone: While not explicitly mentioned in these papers, QSAR models can potentially predict the reactivity of this compound and its derivatives based on their structural features, which can be valuable in catalyst design and reaction optimization.

A: Studies on the kinetics of hydroxyl radical reactions show that conjugated dienes like 3-methyl-1,3-pentadiene are more reactive than isolated dienes like this compound. []

A: Yes, the incorporation of methyl groups, as seen in 4-methyl- and 5-methyl-1,4-hexadiene, can affect the properties of the resulting copolymers, such as their glass transition temperatures and flexural properties. []

ANone: As with many chemicals, handling this compound requires standard safety precautions. It's flammable and may cause irritation. Specific safety data sheets and regulations should be consulted for detailed information.

A: Like many polyolefins, EPDM is not readily biodegradable, and its disposal can pose environmental challenges. Recycling and proper waste management are crucial to minimize its environmental impact. []

ANone: The choice of alternative materials depends on the specific application and desired properties. For instance, while EPDM excels in ozone resistance and flexibility, other elastomers like nitrile rubber or silicone rubber may be more suitable for applications requiring oil resistance or high-temperature performance.

A: EPDM, for example, is mechanically recyclable but not easily chemically recycled. Research is ongoing to develop efficient and sustainable methods for the recycling and valorization of EPDM waste. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)